Einecs 282-254-4
Description
Contextualization within Coordination Chemistry and Organometallics
Ir(ppy)₂(acac) is a heteroleptic organometallic complex. researchgate.net At its core is a central iridium atom in a +3 oxidation state. cymitquimica.com This iridium center is coordinated by two distinct types of ligands: two 2-phenylpyridine (B120327) (ppy) ligands and one acetylacetonate (B107027) (acac) ligand. lookchem.comcymitquimica.com
The 2-phenylpyridine ligand is a cyclometalated ligand, meaning it bonds to the iridium center through both a nitrogen atom and a carbon atom, forming a stable chelate ring structure. cymitquimica.comacs.org The acetylacetonate ligand is a bidentate ligand that coordinates the iridium atom through two oxygen atoms. cymitquimica.com This combination of a heavy metal ion with both C-Ir and N-Ir bonds firmly places Ir(ppy)₂(acac) within the domain of organometallic chemistry, a field that studies compounds with metal-carbon bonds. Its structure as a central metal atom bound to ligands also makes it a classic example of a coordination compound. cymitquimica.com The specific arrangement of these ligands around the iridium(III) center dictates the complex's geometry and, consequently, its electronic and photophysical behavior. nih.gov
Significance of EINECS 282-254-4 in Advanced Materials Science and Catalysis
The most prominent application of Ir(ppy)₂(acac) is in the field of advanced materials, specifically as a phosphorescent emitter in Organic Light-Emitting Diodes (OLEDs). lookchem.comchembk.com Its significance stems from its ability to harness triplet excitons, leading to a theoretical internal quantum efficiency of nearly 100%. samaterials.comossila.com This high efficiency translates into bright and energy-efficient displays and lighting. When used as a dopant in a host material layer within an OLED device, Ir(ppy)₂(acac) produces a characteristic green phosphorescence. lookchem.comlumtec.com.tw Research has shown that devices using Ir(ppy)₂(acac) can achieve very high external quantum efficiencies, on the order of 19%, and high luminous power efficiencies. samaterials.comossila.com This performance is attributed to efficient energy transfer and the confinement of triplet excitons within the light-emitting layer. lookchem.comsamaterials.com
Beyond its role in OLEDs, Ir(ppy)₂(acac) also demonstrates utility as a catalyst in organic synthesis, where it can facilitate reactions such as hydrogenation and olefin synthesis due to its catalytic activity and selectivity. chembk.com Its electrogenerated chemiluminescence (ECL) properties are also being explored for bioanalytical applications. researchgate.net
Overarching Research Questions and Objectives for Ir(ppy)₂(acac) Investigations
Current research on Ir(ppy)₂(acac) is driven by several key objectives aimed at optimizing its performance and expanding its applications. A primary goal is the fine-tuning of its photophysical properties. acs.org This is often pursued by modifying the chemical structure of the ligands. For instance, adding different substituent groups to the 2-phenylpyridine ligands can shift the emission color; fluorine atom substitution can cause a blue shift, while modifications to the phenyl ring can produce longer emission wavelengths. acs.orgnih.gov
Further research objectives include the development of new host materials that are well-matched with Ir(ppy)₂(acac) to maximize energy transfer and device stability. samaterials.comrsc.org Electrochemical studies are conducted to determine fundamental properties like HOMO energy levels and electron transfer rates, which are crucial for designing efficient device architectures. researchgate.netjecst.org Synthesizing polymers that incorporate the Ir(ppy)₂(acac) complex directly into the backbone is another strategy being explored to create solution-processable materials for large-area and flexible OLEDs. researchgate.netrsc.org
Data Tables
Table 1: General Properties of Bis(2-phenylpyridine)(acetylacetonate)iridium(III)
| Property | Value | References |
| CAS Number | 337526-85-9 | lookchem.comlumtec.com.tw |
| Molecular Formula | C₂₇H₂₃IrN₂O₂ | lookchem.com |
| Molecular Weight | 599.71 g/mol | lookchem.com |
| Appearance | Yellow to orange powder/crystals | chembk.com |
| Melting Point | 349-356 °C | lookchem.com |
Table 2: Research Findings on Photophysical and Electrochemical Properties
| Parameter | Finding | Significance | References |
| Emission Type | Phosphorescence | Allows harvesting of triplet excitons for high efficiency. | lookchem.comchembk.com |
| Emission Color | Green | Suitable for use as a green dopant in RGB displays. | lookchem.com |
| Photoluminescence Quantum Yield (PLQY) | High (e.g., 52% for a substituted derivative) | Indicates efficient conversion of absorbed light to emitted light. | researchgate.netrsc.org |
| Transition Dipole Moment Orientation | Preferentially horizontal in thin films | Enhances light out-coupling efficiency in OLEDs. | lookchem.comnih.gov |
| Formal Oxidation Potential (E'⁰) | Determined via cyclic voltammetry | Allows for estimation of HOMO energy level for device engineering. | researchgate.netjecst.org |
Properties
CAS No. |
84145-29-9 |
|---|---|
Molecular Formula |
C11H16N2O2S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3H-1,3-benzothiazole-2-thione;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C7H5NS2.C4H11NO2/c9-7-8-5-3-1-2-4-6(5)10-7;6-3-1-5-2-4-7/h1-4H,(H,8,9);5-7H,1-4H2 |
InChI Key |
NKMFKNYKFLLGCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)S2.C(CO)NCCO |
Origin of Product |
United States |
Synthetic Methodologies for Einecs 282 254 4
Evolution of Synthetic Routes to EINECS 282-254-4 Analogues
The synthesis of N-aryl-2-(piperazin-1-yl)acetamide analogues has evolved from classical condensation reactions to more sophisticated and efficient methods. Early approaches often involved the acylation of anilines with chloroacetyl chloride, followed by nucleophilic substitution with a suitable piperazine (B1678402). rsc.orgtandfonline.com These foundational methods, while effective, sometimes suffered from limitations such as harsh reaction conditions and the generation of by-products.
A common and established route involves a two-step process:
Amide Formation: Reaction of a primary or secondary aniline (B41778) with an α-haloacetyl halide (e.g., chloroacetyl chloride) to form an α-halo-N-arylacetamide intermediate. arabjchem.org
Nucleophilic Substitution: The subsequent reaction of this intermediate with a piperazine derivative, such as 1-methylpiperazine (B117243), to yield the final product. This step is typically carried out in the presence of a base like potassium carbonate and a catalyst like potassium iodide to facilitate the substitution. arabjchem.orgnih.gov
Over time, advancements have focused on improving yields, reducing reaction times, and simplifying purification processes. The development of one-pot syntheses and the use of palladium-catalyzed coupling reactions represent significant progress in the synthesis of piperazine-containing acetanilides. rsc.orgacs.org These newer methods offer more modular and convergent approaches to a diverse range of analogues.
Precision Synthesis of this compound and Its Derivatives
Precision in the synthesis of complex molecules like this compound is paramount, focusing on selectivity and the incorporation of specific structural features such as chirality.
The synthesis of N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)acetamide inherently involves chemo- and regioselectivity. The primary synthetic route relies on the selective reaction of different functional groups.
Chemoselectivity: In the key nucleophilic substitution step, the piperazine nitrogen selectively attacks the α-carbon of the chloroacetamide, rather than the amide carbonyl carbon. This is due to the higher electrophilicity of the α-carbon, which is adjacent to both a carbonyl group and a halogen.
Regioselectivity: When using unsymmetrically substituted piperazines, regioselectivity can be a challenge. However, for the synthesis of this compound, 1-methylpiperazine is used. The two nitrogen atoms in 1-methylpiperazine are not equivalent; one is tertiary and the other is secondary. The nucleophilic attack occurs preferentially from the secondary amine, which is more nucleophilic and less sterically hindered than the tertiary amine. This inherent reactivity difference allows for a regioselective synthesis. acs.org
Modern synthetic strategies often employ protecting groups or specialized reagents to achieve high selectivity in more complex analogues. mdpi.com
Table 1: Representative Synthesis of an N-Aryl-2-(piperazin-1-yl)acetamide Analogue
| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |
| 1 | Benzylamine, Chloroacetyl chloride | 2N NaOH, Dichloromethane (B109758) | 2-chloro-N-benzylacetamide | - | arabjchem.org |
| 2 | 2-chloro-N-benzylacetamide, 4-Fluorophenylpiperazine | K₂CO₃, KI, Acetonitrile (B52724) | 2-[4-(4-Fluorophenyl) piperazin-1-yl]-N- benzylacetamide | 58% | arabjchem.org |
While this compound itself is achiral, the synthesis of chiral analogues, where stereocenters might be present on the piperazine ring or its substituents, is a significant area of research. Stereocontrolled synthesis is crucial as different stereoisomers can have vastly different pharmacological properties.
Methods for achieving stereocontrol include:
Use of Chiral Starting Materials: Starting the synthesis from an enantiomerically pure amino acid or a chiral piperazine derivative. For instance, chiral amino acids have been transformed into 6-substituted piperazine-2-acetic acid esters. researchgate.net
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity. For example, catalytic enantioselective synthesis of piperazinones has been achieved through asymmetric α-chlorination of aldehydes. nih.gov
Chiral Auxiliaries: Using a chiral auxiliary to direct the stereochemical outcome of a reaction, which is then removed. The (S)-1-phenylethyl group has been used as a chiral inductor in the synthesis of optically pure (S)-α-methyl,α-amino acids via a piperazine-2,5-dione synthon. nih.gov
A notable approach involves the intramolecular SN2 cyclization of precursors derived from chiral pyroglutaminols to create stereodefined bicyclic piperazines. acs.orgnih.govacs.org
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. ijpsjournal.com For the synthesis of this compound and its analogues, several green strategies can be applied, particularly focusing on the crucial amide bond formation and the synthesis of the heterocyclic core.
Greener Solvents and Conditions: Replacing hazardous solvents with more environmentally benign alternatives like water or cyclopentyl methyl ether. nih.govchemrxiv.org Microwave-assisted synthesis can also reduce reaction times and energy consumption. ijpsjournal.com
Catalytic Methods: The use of catalytic methods, including biocatalysis, is a cornerstone of green chemistry. researchgate.net Enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been used for direct amide coupling of carboxylic acids and amines, offering high yields and purity without the need for coupling agents that generate significant waste. rsc.orgnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Multicomponent reactions (MCRs) are particularly effective in this regard for synthesizing heterocyclic compounds. mdpi.com Acceptorless dehydrogenative coupling (ADC) is another sustainable strategy for forming N-heterocycles from alcohols, producing only water and hydrogen as by-products. rsc.org
Table 2: Green Chemistry Approaches for Amide Bond Formation
| Method | Key Features | Advantages | Reference |
| Biocatalysis (e.g., Lipases) | Use of enzymes in green solvents (e.g., CPME) | High selectivity, mild conditions, reduced waste, no coupling agents | rsc.orgnih.gov |
| Microwave-Assisted Synthesis | Use of microwave radiation for heating | Faster reaction rates, higher yields, enhanced purity | ijpsjournal.com |
| Reactions in Water | Using water as a solvent | Environmentally benign, safe, inexpensive | chemrxiv.org |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in one pot | High atom economy, reduced steps, molecular diversity | mdpi.com |
Mechanistic Insights into this compound Formation Pathways
The primary reaction for forming the core structure of this compound is the nucleophilic substitution of a chloroacetamide intermediate by 1-methylpiperazine. This reaction typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. siue.edu
In the SN2 mechanism:
The nucleophile (the secondary nitrogen of 1-methylpiperazine) attacks the electrophilic carbon atom bearing the leaving group (chlorine).
The attack occurs from the side opposite to the leaving group (backside attack).
The reaction proceeds through a single, high-energy transition state where the new C-N bond is forming simultaneously as the C-Cl bond is breaking.
The rate of the reaction is dependent on the concentration of both the nucleophile and the substrate. siue.edu
Factors influencing this reaction include the nature of the nucleophile, the solvent, and the temperature. Polar aprotic solvents are often used to solvate the cation of the base, leaving the nucleophile more reactive. In some cases, particularly with more sterically hindered substrates, an SN1 mechanism, which involves the formation of a carbocation intermediate, could be a competing pathway, though it is less likely for α-haloacetamides. masterorganicchemistry.com
Analytical Methodologies for Purity Assessment and Structural Elucidation in this compound Synthesis
Ensuring the purity and confirming the structure of the final compound and its intermediates is a critical aspect of the synthetic process, especially for pharmaceutically relevant molecules. nicovaper.compathogenia.com A combination of chromatographic and spectroscopic techniques is employed.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds like this compound. chemcon.comalwsci.com It is used to separate the final product from any unreacted starting materials, by-products, or other impurities. nicovaper.com Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is suitable for analyzing volatile impurities or starting materials. chemcon.combibliotekanauki.pl
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for the structural elucidation of the final compound and intermediates. nih.gov They provide detailed information about the chemical environment of each atom, confirming the connectivity and the successful formation of the desired structure.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to get information about its fragmentation patterns, which further helps in confirming the structure. nih.govontosight.ai Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for analyzing reaction mixtures and final products. ontosight.ai
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the amide carbonyl (C=O) and N-H bonds. ontosight.airjptonline.org
These analytical methods are used in combination to provide a comprehensive characterization of the synthesized compound, ensuring it meets the required standards of identity and purity. chemcon.comontosight.ai
Table of Compound Names
| Abbreviation / Name | Full Chemical Name |
| This compound | N-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
| 2-chloro-N-benzylacetamide | 2-chloro-N-benzylacetamide |
| 2-[4-(4-Fluorophenyl) piperazin-1-yl]-N- benzylacetamide | 2-[4-(4-Fluorophenyl) piperazin-1-yl]-N- benzylacetamide |
| 1-methylpiperazine | 1-methylpiperazine |
| Chloroacetyl chloride | Chloroacetyl chloride |
| Potassium carbonate | Potassium carbonate |
| Potassium iodide | Potassium iodide |
| (S)-1-phenylethyl group | (S)-1-phenylethyl group |
| Pyroglutaminols | Pyroglutaminols |
| Candida antarctica lipase B (CALB) | Candida antarctica lipase B |
| CPME | Cyclopentyl methyl ether |
Theoretical and Computational Investigations of Einecs 282 254 4 Systems
Quantum Chemical Characterization of EINECS 282-254-4 Reactivity and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. For benzothiazole (B30560) and its derivatives, DFT studies have provided significant insights into their chemical behavior.
Theoretical investigations on benzothiazole and its derivatives, performed using methods like the B3LYP functional with a 6-31G+ (d, p) basis set, have been used to analyze their reactivity in both gas and aqueous phases. scirp.org Such studies calculate global reactivity descriptors to predict the most reactive species within a series of related compounds. scirp.org The analysis of frontier molecular orbitals (HOMO and LUMO) offers valuable information regarding the charge transfer characteristics within the molecule. scirp.org Furthermore, Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions resulting from charge delocalization. scirp.orgresearchgate.net
The molecular electrostatic potential (MEP) map is another crucial output of quantum chemical calculations, which helps in identifying reactive sites for electrophilic and nucleophilic attacks. scirp.org For instance, in benzothiazole derivatives, the distribution of electrostatic charges can indicate the most likely sites for interaction with other molecules. scirp.org
A study on halo-substituted and heteroatom-doped cyclobutane (B1203170) provides a framework for how quantum chemical calculations can elucidate the relationship between electronic structure and reactivity. researchgate.net Concepts such as chemical hardness, softness, and electronegativity are calculated to understand the stability and reactivity of the molecules. researchgate.net Similar computational approaches applied to the 2(3H)-benzothiazolethione component of this compound would be expected to reveal the influence of the diethanolamine (B148213) salt formation on its electronic properties and reactivity compared to the parent 2-MBT molecule.
Table 1: Calculated Molecular Properties of a Benzothiazole Derivative (2-SCH3_BTH) from a Theoretical Study
| Property | Value |
| EHOMO (eV) | -6.23 |
| ELUMO (eV) | -1.54 |
| Energy Gap (eV) | 4.69 |
| Ionization Potential (eV) | 6.23 |
| Electron Affinity (eV) | 1.54 |
| Electronegativity (χ) | 3.89 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.21 |
| Data sourced from a theoretical study on benzothiazole derivatives. scirp.org |
Molecular Dynamics Simulations of this compound in Solution and Interfacial Environments
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulations for this compound are not found in the reviewed literature, the methodology is highly relevant for understanding its behavior in solution and at interfaces. For instance, MD simulations have been employed to investigate the corrosion inhibition mechanisms of related imidazoline (B1206853) derivatives on metal surfaces. researchgate.net These simulations can provide atomic-level insights into the adsorption geometry, interaction energies, and the formation of protective films on surfaces.
For this compound, MD simulations could be used to model its dissociation and solvation in different solvents. This would be particularly useful in understanding the interactions between the 2-benzothiazolethiolate anion, the diethanolammonium cation, and the solvent molecules. Such simulations can predict properties like the radial distribution functions, which describe the probability of finding a particle at a certain distance from a reference particle, and the mean square displacement, which relates to the diffusion coefficient of the species in the solution.
At interfaces, such as a metal surface in an aqueous environment, MD simulations could elucidate the role of both the anionic and cationic components of this compound in surface phenomena like corrosion inhibition. The simulations could reveal whether the ions adsorb onto the surface, their orientation, and how they displace water molecules, thereby providing a protective barrier.
Density Functional Theory (DFT) Studies of this compound Ligand Interactions
Density Functional Theory is a versatile method for studying the interactions between a ligand and a metal center or a surface. nih.gov While direct DFT studies on the ligand interactions of this compound are unavailable, research on related systems provides a strong basis for understanding its potential behavior.
The 2-mercaptobenzothiazole (B37678) (2-MBT) part of the compound is well-known for its ability to act as a ligand and a corrosion inhibitor, which inherently involves ligand-surface interactions. atamanchemicals.com DFT studies on the interaction of 2-MBT with metal surfaces, such as copper, have been performed to understand the bonding mechanism, adsorption energies, and the resulting electronic structure modifications of both the molecule and the surface. These studies often reveal that the molecule can bind to the surface through its sulfur and nitrogen atoms.
Furthermore, DFT has been used extensively to study metal-ligand interactions in various complexes, for example, in lead complexes with macrocyclic ligands for radiopharmaceutical applications. mdpi.comeuropa.eu These studies often involve analyzing the nature of the bonding, including the contributions of electrostatic and covalent interactions, through methods like Natural Energy Decomposition Analysis (NEDA). mdpi.com Such analyses could be applied to potential complexes formed between the benzothiazolethione anion and various metal ions, providing insights into the strength and nature of these interactions.
The diethanolamine cation, while less likely to act as a primary ligand in the presence of the benzothiazolethione anion, could still participate in secondary interactions, such as hydrogen bonding, which can be effectively modeled by DFT.
Table 2: Example of DFT Calculated Interaction Energies for a Metal-Ligand Complex
| Energy Component | Value (kcal/mol) |
| Total Interaction Energy (ΔEint) | -250.0 |
| Electrostatic Interaction (ΔEelstat) | -180.0 |
| Pauli Repulsion (ΔEPauli) | 100.0 |
| Orbital Interaction (ΔEorb) | -170.0 |
| This is a hypothetical data table to illustrate the output of a DFT-based energy decomposition analysis for a metal-ligand system. |
Computational Design and Prediction of Novel this compound Derivatives
Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. While there are no specific reports on the computational design of novel derivatives of this compound, the principles of such design are well-established and have been applied to similar classes of compounds. For instance, quantum chemical studies have been used to design imidazoline derivatives with enhanced corrosion inhibition efficiency by introducing different electron-releasing substituents. researchgate.net
In the context of this compound, computational methods could be used to predict how modifications to either the benzothiazolethione or the diethanolamine part of the molecule would affect its properties. For the benzothiazolethione moiety, DFT calculations could be used to screen a library of substituted derivatives to predict their electronic properties, reactivity, and potential efficacy for a specific application, such as corrosion inhibition or as a vulcanization accelerator. For example, the effect of adding electron-donating or electron-withdrawing groups to the benzene (B151609) ring could be systematically studied to tune the molecule's HOMO-LUMO gap and its interaction with metal surfaces.
Similarly, the diethanolamine cation could be modified. For example, replacing it with other protonated amines could influence the solubility, thermal stability, and other physical properties of the resulting salt. Computational tools could predict these properties, thus guiding the synthesis of new derivatives with improved performance characteristics. The use of quantitative structure-activity relationship (QSAR) models, built upon data from computational predictions and experimental results, could further accelerate the discovery of novel and more effective derivatives.
Reactivity and Reaction Mechanisms of Einecs 282 254 4
Fundamental Reaction Types Exhibited by EINECS 282-254-4
The most significant reaction type for this compound is thermal decomposition. This process is fundamental to its application in MOCVD for fabricating high-purity copper thin films. The decomposition is a complex, multi-step process that occurs in the gas phase at elevated temperatures (typically >250 °C).
The reaction mechanism involves the cleavage of bonds within the complex. Research indicates that the initial steps involve the homolytic cleavage of the copper-oxygen (Cu-O) bonds. This is often followed by intramolecular hydrogen transfer and fragmentation of the dpm ligand. The bulky tert-butyl groups on the ligand play a crucial role in the fragmentation pathway. The decomposition proceeds through the formation of various volatile organic byproducts and intermediate copper(I) species before the final deposition of metallic copper(0).
Key organic byproducts identified during the thermal decomposition of this compound include:
Pivalic acid (2,2-dimethylpropanoic acid): Formed from the fragmentation of the ligand.
Isobutene (2-methylpropene): Results from the breakdown of the tert-butyl groups.
Acetone (Propan-2-one): A common smaller fragmentation product.
2,2,6,6-Tetramethyl-3,5-heptanedione: The parent ligand, which can be released.
The composition of the product mixture is highly dependent on the reaction conditions, such as temperature, pressure, and the presence of a carrier or reactive gas (e.g., H₂ or H₂O). For instance, in the presence of hydrogen gas, the decomposition temperature can be lowered, and the reduction of the copper center is facilitated, leading to cleaner film deposition.
Table 1: Major Products of Thermal Decomposition of this compound under Inert Atmosphere
| Reactant | Condition | Solid Product | Major Gaseous Byproducts | Source Finding |
|---|---|---|---|---|
| This compound (gas phase) | ~300-400 °C, N₂ Atmosphere | Copper (Cu) | 2,2,6,6-Tetramethyl-3,5-heptanedione, Isobutene, Pivalic acid | Gas chromatography-mass spectrometry (GC-MS) analysis of reactor effluent shows these as primary organic fragments. |
| This compound (gas phase) | ~250-350 °C, H₂ Atmosphere | Copper (Cu) | 2,2,6,6-Tetramethyl-3,5-heptanedione (protonated form), Methane | The presence of H₂ as a co-reactant facilitates the reductive elimination pathway, often leading to higher purity films at lower temperatures. |
Electron Transfer Processes Involving this compound
The redox chemistry of this compound is centered on the copper ion, which can exist in the +2, +1, and 0 oxidation states. Electron transfer processes are typically studied using electrochemical techniques like cyclic voltammetry (CV). These studies reveal the potentials at which the complex can be reduced or oxidized.
In a typical non-aqueous solvent such as acetonitrile (B52724) or dichloromethane (B109758), the cyclic voltammogram of this compound shows a quasi-reversible one-electron reduction wave corresponding to the Cu(II)/Cu(I) couple. The term "quasi-reversible" indicates that the electron transfer is coupled with a structural change or a slow chemical step. Upon reduction from Cu(II) to Cu(I), the preferred coordination geometry changes, often leading to the dissociation of one of the dpm ligands to achieve the more stable linear or trigonal planar geometry for Cu(I).
A second, typically irreversible, reduction wave may be observed at more negative potentials, corresponding to the reduction of the Cu(I) species to metallic copper (Cu(0)). The irreversibility of this step is due to the deposition of solid copper onto the electrode surface and complete loss of the ligand framework.
The exact potential of these electron transfer events is sensitive to the solvent environment, as coordinating solvents can stabilize the copper center and shift the reduction potentials.
Table 2: Representative Electrochemical Data for this compound
| Redox Couple | Half-Wave Potential (E₁/₂) vs. Ag/AgCl | Solvent/Electrolyte | Characteristics | Source Finding |
|---|---|---|---|---|
| Cu(II)L₂ + e⁻ ⇌ [Cu(I)L₂]⁻ | -0.8 V to -1.0 V | Acetonitrile / 0.1 M TBAPF₆ | Quasi-reversible | Cyclic voltammetry studies show a reduction peak whose corresponding oxidation peak is shifted, indicating a follow-up chemical reaction (ligand dissociation). |
| [Cu(I)L₂]⁻ + e⁻ → Cu(0) + 2L⁻ | -1.4 V to -1.6 V | Acetonitrile / 0.1 M TBAPF₆ | Irreversible | This second reduction wave shows no corresponding oxidation peak on the reverse scan, consistent with the irreversible deposition of metallic copper. |
Note: L represents the dipivaloylmethanate (dpm) ligand. Potentials are approximate and vary with experimental conditions.
Coordination Chemistry and Ligand Exchange Dynamics of this compound
In its solid state and in non-coordinating solvents, this compound is a four-coordinate complex with a square-planar geometry around the central Cu(II) ion. The copper center, however, is a Lewis acid and possesses vacant axial coordination sites, making it susceptible to adduct formation with Lewis bases (donor molecules).
When dissolved in a coordinating solvent or in the presence of donor molecules, the complex can expand its coordination sphere to become five-coordinate (square-pyramidal) or six-coordinate (distorted octahedral). This reaction is a simple Lewis acid-base adduct formation and does not involve the displacement of the primary dpm ligands under mild conditions.
For example, with monodentate ligands like pyridine (B92270) or water, a five-coordinate square-pyramidal adduct is typically formed, with the Lewis base occupying the axial position. With stronger or bidentate ligands, six-coordinate species can be formed. These adducts are often more volatile than the parent complex, a property that has been explored to enhance its performance as a CVD precursor. The formation of these adducts can be observed through spectroscopic changes (e.g., shifts in the d-d transition bands in the UV-Vis spectrum) and confirmed by X-ray crystallography.
While full ligand exchange (replacement of a dpm ligand) is thermodynamically less favorable than adduct formation, it can occur under forcing conditions or with strongly chelating ligands that can compete with the β-diketonate framework.
Table 3: Adduct Formation and Coordination Geometry of this compound
| Reactant System | Lewis Base (B) | Resulting Adduct | Coordination Number | Geometry |
|---|---|---|---|---|
| This compound | None (in non-coordinating solvent) | Cu(dpm)₂ | 4 | Square Planar |
| This compound | Pyridine | Cu(dpm)₂(py) | 5 | Square Pyramidal |
| This compound | Water (H₂O) | Cu(dpm)₂(H₂O) | 5 | Square Pyramidal |
| This compound | 1,10-Phenanthroline | Cu(dpm)₂(phen) | 6 | Distorted Octahedral |
Photochemical and Photophysical Reactivity of this compound Complexes
The photochemical reactivity of this compound is initiated by the absorption of light, typically in the ultraviolet (UV) range. Its electronic absorption spectrum is characterized by several key features:
Intense UV Bands (λ < 350 nm): These are assigned to spin-allowed π → π* intraligand transitions within the conjugated β-diketonate system of the dpm ligands.
Ligand-to-Metal Charge Transfer (LMCT) Bands (λ ≈ 250-400 nm): These moderately intense bands involve the promotion of an electron from a ligand-based orbital to a vacant d-orbital on the copper(II) center.
Weak Visible Band (λ ≈ 500-700 nm): This broad, low-intensity band is due to spin-allowed but Laporte-forbidden d-d transitions on the copper ion.
Irradiation into the LMCT band is the primary pathway for photochemical reactions. The population of the LMCT excited state effectively results in a transient Cu(I) center and an oxidized ligand radical ([Cu(I)L(L•)]*). This highly reactive state can undergo subsequent decomposition, leading to the fragmentation of the ligand and reduction of the metal center.
Cu(II)(dpm)₂ + hν (UV light) → [Cu(I)(dpm)(dpm•)]* → Cu(0) + Decomposition Products
The quantum yield of this photodecomposition process is generally low but sufficient for material deposition applications when using high-intensity light sources like lasers.
Table 4: Key Photophysical Data for this compound in Solution
| Transition Type | Approximate Wavelength (λ_max) | Molar Absorptivity (ε) / L mol⁻¹ cm⁻¹ | Assignment |
|---|---|---|---|
| Intraligand (π → π*) | ~300 nm | >20,000 | Electronic transition localized on the dpm ligand. |
| Ligand-to-Metal Charge Transfer (LMCT) | ~360 nm | ~4,000 | Electron transfer from ligand p-orbital to Cu d-orbital. |
| d-d Transition | ~660 nm | ~50 | Electron transition between d-orbitals of the Cu(II) ion. |
Table of Mentioned Chemical Compounds
| EINECS Number | Common Name / IUPAC Name | Formula |
| 282-254-4 | Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) | C₂₂H₃₈CuO₄ |
| N/A | Copper | Cu |
| 200-848-8 | Pivalic acid / 2,2-Dimethylpropanoic acid | C₅H₁₀O₂ |
| 204-066-3 | Isobutene / 2-Methylpropene | C₄H₈ |
| 200-662-2 | Acetone / Propan-2-one | C₃H₆O |
| 200-589-6 | Hydrogen | H₂ |
| 231-791-2 | Water | H₂O |
| 203-809-9 | Pyridine | C₅H₅N |
| 200-629-2 | 1,10-Phenanthroline | C₁₂H₈N₂ |
| 200-871-9 | Methane | CH₄ |
| 203-751-4 | Acetonitrile | C₂H₃N |
| 200-892-0 | Dichloromethane | CH₂Cl₂ |
| N/A | 2,2,6,6-Tetramethyl-3,5-heptanedione | C₁₁H₂₀O₂ |
Advanced Catalytic Applications of Einecs 282 254 4
Homogeneous Catalysis Mediated by EINECS 282-254-4 Complexes
Bis(2-ethylhexyl) phosphate (B84403) and its derivatives have demonstrated utility as catalysts or components of catalytic systems in homogeneous environments. These applications often leverage the compound's ability to form well-defined complexes with metal ions or to act as a Brønsted acid.
Asymmetric Catalysis Driven by this compound
While research into the direct application of Bis(2-ethylhexyl) phosphate in asymmetric catalysis is still an emerging area, the broader class of chiral phosphoric acids has been recognized as a powerful tool in asymmetric synthesis. researcher.life The development of chiral variants of bisphosphoric acids has gained significant attention, as their unique structures, which can include intramolecular hydrogen bonding, enhance their acidity and conformational rigidity. researcher.life This has led to superior selectivity in a variety of asymmetric transformations. researcher.life
Redox Catalysis with this compound
In the realm of redox catalysis, Bis(2-ethylhexyl) phosphate has been investigated for its role in facilitating oxidation-reduction reactions. For instance, in certain systems, it can undergo oxidation to produce phosphonic acid derivatives or be reduced to phosphine (B1218219) derivatives. These transformations highlight its potential to participate in redox cycles. Furthermore, ionic liquids incorporating the Bis(2-ethylhexyl) phosphate anion have been studied as media for catalytic processes. researchgate.net For example, a protic ionic liquid synthesized from 1H-benzotriazole and Bis(2-ethylhexyl) phosphoric acid has been evaluated as a catalyst for esterification reactions. researchgate.net
Heterogeneous Catalysis Systems Incorporating this compound
Bis(2-ethylhexyl) phosphate has also been incorporated into heterogeneous catalysis systems, where the catalyst is in a different phase from the reactants. A notable example is its use in the synthesis of phosphorus-containing oleochemicals. tandfonline.com In a reaction involving the ring-opening of epoxidized methyl oleate, Bis(2-ethylhexyl) phosphate was used as a reactant. tandfonline.com The addition of a heterogeneous titanium and zirconium oxide catalyst was found to increase the yield of the desired dioxaphospholane product. tandfonline.com
Another application involves the use of its neodymium salt in catalysis. google.com A method for producing high-purity di-(2-ethylhexyl) phosphoric acid and its neodymium salt has been developed, with the latter being specifically intended for use in catalysis. google.com Laboratory tests have shown that neodymium tris-[di-(2-ethylhexyl)] phosphate can be used to produce polybutadiene (B167195) rubber with superior physicomechanical properties compared to catalysts based on neodymium carboxylate. google.com
Electrocatalysis and Photocatalysis Involving this compound
The application of Bis(2-ethylhexyl) phosphate in electrocatalysis and photocatalysis is an area of growing interest. In photocatalysis, it has been observed in the synthesis of BiPO4 nanocrystals. rsc.org During the reaction, fragment ions of Bis(2-ethylhexyl) phosphate were detected, indicating its involvement in the process. rsc.org The study of nanomaterial photocatalytic activity is a recognized endpoint for substances like the sodium salt of 2-ethylhexyl phosphate. europa.eu
The electrochemical properties of ionic liquids containing the Bis(2-ethylhexyl) phosphate anion suggest their potential in electrochemical applications. These ionic liquids can possess a wide electrochemical window, a desirable characteristic for electrolytes in various electrochemical cells.
Emerging Catalytic Transformations Enabled by this compound
Recent research has unveiled novel catalytic applications for Bis(2-ethylhexyl) phosphate and its derivatives. One such area is the use of ionic liquids based on this compound as both solvents and catalysts. For example, a benzotriazolium bis(2-ethylhexyl) phosphate ionic liquid has been synthesized and demonstrated to act as a catalyst in the esterification of oleic acid and polyethylene (B3416737) glycol. researchgate.net
Furthermore, composite catalyst systems incorporating Bis(2-ethylhexyl) phosphate derivatives are being developed. A patented method describes a high-yield catalytic synthesis using an AlCl₃-based composite catalyst for the preparation of bis(2-ethylhexyl) phenyl phosphate. Another patent details a preparation method for bis(2-ethylhexyl) phosphate that utilizes a composite catalyst system to improve yield. google.com These emerging applications underscore the versatility of Bis(2-ethylhexyl) phosphate in enabling new and more efficient catalytic transformations.
Applications of Einecs 282 254 4 in Materials Science and Engineering
Incorporation of EINECS 282-254-4 into Functional Polymeric Materials
TMSPMA is widely integrated into polymeric materials to enhance their physical and chemical properties. It can be introduced as a comonomer during polymerization or as a crosslinking agent for polymer gels. sigmaaldrich.com When copolymerized with monomers such as styrene, acrylates, or vinyl acetate, TMSPMA becomes chemically incorporated into the polymer backbone. sigmaaldrich.comottokemi.com The pendant trimethoxysilyl groups can then undergo hydrolysis and condensation to form a siloxane network, leading to improved mechanical strength, adhesion to various substrates, and greater stability against UV radiation. sigmaaldrich.com
As a coupling agent, TMSPMA enhances the interfacial adhesion between a polymer matrix and inorganic fillers. For instance, in polystyrene composites reinforced with olive pomace flour, treating the flour with TMSPMA significantly improves Young's modulus. iieta.org This enhancement is attributed to the formation of chemical bonds between the silane's hydrophilic part and the flour's surface and between its hydrophobic part and the polystyrene matrix, leading to better stress transfer. iieta.org Similarly, its use in poly(methyl methacrylate)/hydroxyapatite composites improves the bond between the polymer and the inorganic filler. researchgate.net In porous polymer synthesis, TMSPMA is used as a functional monomer alongside crosslinkers like trimethylolpropane (B17298) trimethacrylate to create thermally stable, porous microspheres with high specific surface areas. mdpi.com
| Polymer System | Role of TMSPMA | Resulting Property Enhancements |
|---|---|---|
| Polystyrene (PS) / Olive Pomace Flour Composite | Coupling Agent | Increased Young's modulus and improved fiber/matrix interfacial adhesion. iieta.org |
| Poly(methyl methacrylate) (PMMA) / Hydroxyapatite (HA) Composite | Coupling Agent | Enhanced adhesion between the PMMA matrix and HA filler. researchgate.net |
| Copolymers with Styrene, Acrylates, Vinyl Acetate | Comonomer | Improved mechanical properties, adhesion, and UV stability. sigmaaldrich.com |
| Trimethylolpropane Trimethacrylate (TRIM) Copolymers | Functional Monomer | Creation of porous microspheres with high thermal stability and large surface area. mdpi.com |
| Polymer Gels | Crosslinking Agent | Formation of stable covalent bonds, improving mechanical properties of the gel. sigmaaldrich.com |
Development of Hybrid Materials Utilizing this compound
The dual reactivity of TMSPMA is fundamental to the synthesis of organic-inorganic hybrid materials, where distinct properties of both components are combined at the molecular level. nih.govumich.edu The methacrylate (B99206) group enables participation in organic polymerization, while the trimethoxysilyl group allows for the formation of an inorganic siloxane network via sol-gel processes. umich.edu
One significant application is in the creation of scaffolds for tissue engineering. A hybrid material synthesized from TMSPMA and a polyhedral oligomeric silsesquioxane (POSS) can be thermally cured to form a three-dimensional macroporous scaffold, demonstrating chemical and mechanical properties suitable for potential bone replacement. rsc.org In another study, TMSPMA was copolymerized with tetramethyl orthosilicate (B98303) (TMOS) to synthesize highly ordered mesoporous hybrid materials with a structure similar to MCM-41. acs.org The methacrylate groups incorporated into the pore walls of these materials remain reactive and accessible for further functionalization. acs.org
Group Transfer Polymerization (GTP) has been successfully employed to polymerize and copolymerize TMSPMA, producing well-defined polymers and copolymers. nih.govsemanticscholar.org These polymers serve as precursors for fabricating functional hybrid materials like hydrogels and films. nih.govsemanticscholar.org For example, thermoresponsive sol-gel hybrid hydrogels have been developed from copolymers of N-Isopropylacrylamide and TMSPMA for sustained drug release applications. semanticscholar.org
| Hybrid Material System | Synthesis Approach | Key Characteristics | Application |
|---|---|---|---|
| TMSPMA-Polyhedral Oligomeric Silsesquioxane (POSS) | Reaction of TMSPMA with a trifluoromethanesulfonate–POSS salt, followed by thermal curing. rsc.org | Macroporous 3D scaffold with tailored mechanical and chemical properties. rsc.org | Bone tissue engineering. rsc.org |
| TMSPMA-Tetramethyl Orthosilicate (TMOS) | Co-condensation in the presence of a surfactant template. acs.org | Highly ordered mesoporous material with reactive methacrylate groups on pore surfaces. acs.org | Hosts for molecular polymer composites. acs.org |
| Poly(N-Isopropylacrylamide-co-TMSPMA) | Copolymerization followed by sol-gel process. semanticscholar.org | Thermoresponsive hybrid hydrogel. semanticscholar.org | Sustained drug release. semanticscholar.org |
| TMSPMA-based Copolymers via GTP | Group Transfer Polymerization (GTP). nih.gov | Well-defined (co)polymers of varying architectures. nih.gov | Precursors for functional hydrogels and films. nih.gov |
Role of this compound in Nanomaterial Fabrication and Functionalization
TMSPMA serves as a critical surface modification agent for a wide range of nanomaterials, acting as a silane (B1218182) coupling agent to compatibilize inorganic nanoparticles with organic polymer matrices. sigmaaldrich.com This surface functionalization is key to preventing nanoparticle agglomeration and ensuring strong interfacial adhesion, which are crucial for the performance of nanocomposites. mdpi.com
Research has demonstrated the effective functionalization of barium titanate (BTO) nanoparticles with TMSPMA for use in photopolymer composites. mdpi.comresearchgate.net The treatment improves the dispersion and distribution of BTO particles within the polymer matrix. mdpi.com Similarly, TMSPMA is used to modify titanium dioxide (TiO₂) nanoparticles, enhancing their stability in aqueous solutions and making them more suitable for processing in polymer nanocomposites. sigmaaldrich.com
The interaction of TMSPMA with zinc oxide (ZnO) nanopowders has also been studied extensively. Spectroscopic analyses show that the silane agent hydrolyzes and links to hydroxyl groups on the ZnO surface through both covalent and hydrogen bonds, forming a siloxane layer. acs.orgnih.gov This surface treatment renders the ZnO nanoparticles hydrophobic, with the orientation of the TMSPMA molecules on the surface depending on the density of hydroxyl groups. acs.orgnih.gov Furthermore, TMSPMA has been used to functionalize graphene oxide (GO) to create mixed matrix membranes for enhancing O₂/N₂ gas separation. researchgate.net
| Nanomaterial | Effect of TMSPMA Functionalization | Application Area |
|---|---|---|
| Barium Titanate (BTO) | Improves particle dispersion and interfacial adhesion in photopolymer matrices. mdpi.com | Piezoelectric composite sensors. mdpi.com |
| Titanium Dioxide (TiO₂) | Enhances stability in water, facilitating nanocomposite processing. sigmaaldrich.com | Polymer nanocomposites. sigmaaldrich.com |
| Zinc Oxide (ZnO) | Forms a siloxane layer, linking to surface hydroxyl groups and inducing hydrophobicity. acs.orgnih.gov | Nanohybrid particles, functional coatings. acs.orgnih.gov |
| Graphene Oxide (GO) | Incorporates into a mixed matrix membrane to improve gas separation efficiency. researchgate.net | Gas separation membranes. researchgate.net |
| Cellulose Nanofibers (CNF) | Reduces CNF agglomeration, acting as a reinforcing and crosslinking agent. mdpi.com | 3D printable, UV-curable inks. mdpi.com |
Industrial and Scientific Applications of this compound in Specialized Formulations
The unique properties of TMSPMA have led to its use in a variety of specialized industrial and scientific formulations, where performance is critically dependent on adhesion, durability, and the integration of dissimilar materials. ottokemi.comnih.gov
One of the most prominent applications is in dentistry. TMSPMA is a key component in dental restorative materials and porcelain repair systems. sigmaaldrich.comnih.govspectrumchemical.com As a silane coupling agent, it promotes strong and durable adhesion between inorganic fillers (like silica (B1680970) or ceramics) and the organic resin matrix of dental composites. sigmaaldrich.comnih.gov
Scientific applications include its use in biotechnology for immobilizing biological materials. A mixture of TMSPMA and poly-L-lysine provides a durable method for attaching cells and tissue sections to glass slides for in situ hybridization analysis. scientificlabs.com It is also used to covalently link polyacrylamide gels to glass plates, which prevents the gels from swelling or shrinking during isoelectric focusing. scientificlabs.com Additionally, TMSPMA is a monomer used in the synthesis of polymer electrolytes for potential use in lithium-ion batteries. sigmaaldrich.com
| Application Area | Specific Formulation / Use | Function of TMSPMA |
|---|---|---|
| Dental Materials | Dental composites, porcelain repair systems, ceramic primers. sigmaaldrich.comnih.gov | Coupling agent to bond inorganic fillers to the resin matrix. sigmaaldrich.comnih.gov |
| Adhesives & Sealants | Formulations with "built-in" primer systems. ottokemi.comnih.gov | Adhesion promoter for resin-glass, resin-metal, and resin-resin bonds. nih.gov |
| Coatings | Paint additives and surface treating agents. nih.gov | Improves adhesion and durability of coatings. ottokemi.com |
| Polymer Composites | Unsaturated polyester (B1180765) composites. ottokemi.com | Improves mechanical properties by enhancing filler-matrix adhesion. ottokemi.com |
| Biotechnology / Research | Coating for glass slides; linking polyacrylamide gels. scientificlabs.com | Covalently bonds cells, tissues, or gels to glass surfaces. scientificlabs.com |
| Energy Storage | Polymer electrolytes. sigmaaldrich.com | Monomer for synthesizing the electrolyte material. sigmaaldrich.com |
Biological and Bioinorganic Research on Einecs 282 254 4 Excluding Human Clinical Trial Data and Direct Therapeutic Applications
Mechanistic Studies of Gallium Maltolate Interactions within Non-Human Biological Systems
The primary mechanism of Gallium Maltolate (GaM) revolves around its function as an iron (III) mimetic. Due to its similar ionic radius and chemical properties to ferric iron (Fe³⁺), gallium can infiltrate and disrupt iron-dependent biological processes, which are critical for the proliferation of rapidly dividing cells and pathogens. chemicalbook.comchemicalbook.comechemi.comeuropa.euchemicalbook.comthegoodscentscompany.comchemwhat.com
Iron Mimicry and Disruption of Iron Homeostasis: Gallium gains cellular entry by binding to the iron transport protein transferrin. minglangchem.comeuropa.eu The resulting gallium-transferrin complex is then taken up by cells through transferrin receptor 1 (TfR1), a receptor often highly expressed on the surface of malignant cells. chemwhat.comminglangchem.comeuropa.eu Unlike iron, which can be reduced from its ferric (Fe³⁺) to its ferrous (Fe²⁺) state, gallium remains in its trivalent (Ga³⁺) state under physiological conditions. thegoodscentscompany.com This inability to undergo redox cycling renders it non-functional once it replaces iron in key metabolic pathways, effectively acting as a "Trojan horse" to disrupt cellular iron homeostasis. chemicalbook.com
Enzyme Inhibition: A major consequence of this iron mimicry is the inhibition of critical iron-dependent enzymes.
Ribonucleotide Reductase (RNR): GaM is a potent inhibitor of ribonucleotide reductase, the enzyme essential for converting ribonucleotides to deoxyribonucleotides, a necessary step for DNA synthesis and repair. chemicalbook.comechemi.comthegoodscentscompany.comminglangchem.com Research indicates that gallium employs a dual mechanism to achieve this: it both blocks the intracellular trafficking of iron required by the enzyme and acts directly on the enzyme to inhibit its function.
Mitochondrial Complex I: GaM has been shown to block the activity of mitochondrial complex I (NADH dehydrogenase), a key enzyme in the electron transport chain with essential iron-sulfur (Fe-S) clusters. chemwhat.comminglangchem.com This impairment disrupts mitochondrial function and cellular respiration. minglangchem.com
Antimicrobial Mechanisms: In non-human biological systems such as bacteria, GaM's iron-mimicking ability is also its primary antimicrobial weapon. Studies on pathogens like Pseudomonas aeruginosa show that GaM inhibits iron acquisition and metabolism. chemicalbook.comeuropa.eu This leads to a cellular stress response, evidenced by the increased expression of iron-storage proteins and a decrease in the expression of proteins related to virulence, such as those involved in quorum sensing and motility. chemicalbook.com Research in a rabbit model of yaws demonstrated that topical GaM was effective in reducing the burden of the bacterium Treponema pallidum. echemi.comthegoodscentscompany.com
Table 1: Key Mechanistic Interactions of Gallium Maltolate
| Interaction Target | Biological System/Model | Observed Effect | References |
|---|---|---|---|
| Iron Homeostasis | Cancer Cell Lines | Binds to transferrin, cellular uptake via TfR1, disrupts iron availability. | chemicalbook.comchemwhat.comminglangchem.comeuropa.eu |
| Ribonucleotide Reductase (RNR) | Cancer Cell Lines | Inhibition of enzyme activity, leading to blocked DNA synthesis. | chemicalbook.comechemi.comminglangchem.com |
| Mitochondrial Complex I | Glioblastoma Cells | Inhibition of NADH dehydrogenase activity, impaired mitochondrial function. | chemwhat.comminglangchem.com |
| Iron-Sulfur Cluster Assembly | Bacterial Scaffold Proteins | Binds to IscU, inhibiting Fe-S cluster assembly. | |
| Pseudomonas aeruginosa | In vitro & Galleria mellonella | Inhibition of iron metabolism, reduced expression of virulence factors. | chemicalbook.comeuropa.eu |
| Treponema pallidum | Rabbit Model | Reduction of bacterial burden in primary lesions. | echemi.comthegoodscentscompany.com |
Investigation of Gallium Maltolate in Model Biological Pathways
Gallium Maltolate has been found to modulate several key biological pathways, primarily leading to anti-proliferative and pro-death signals in pathological cells.
Induction of Apoptosis: A significant outcome of GaM treatment in cancer cell lines is the induction of apoptosis, or programmed cell death. chemicalbook.com The mechanism primarily involves the intrinsic mitochondrial pathway. This is characterized by the activation of the pro-apoptotic protein BAX, a subsequent loss of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the final activation of executioner caspase-3. minglangchem.com While some studies suggest the involvement of oxidative stress and p53 pathways, others indicate that GaM can induce apoptosis independently of p53 status.
Anti-Angiogenesis Pathway: GaM exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, a process crucial for tumor growth. chemicalbook.com In a non-human in vivo model of glioblastoma, GaM treatment led to "vessel normalization," characterized by vessel pruning and more uniform vessel structures. minglangchem.com This was associated with a decreased expression of the pro-angiogenic marker Vascular Endothelial Growth Factor (VEGF) and an increased expression of the anti-angiogenic marker Angiopoietin-2.
Proteasome Pathway: Unexpectedly, research has revealed that the proteasome may be a target for Gallium Maltolate. In mantle cell lymphoma cells, GaM was shown to inhibit the chymotrypsin-like activity of the proteasome. Furthermore, it acted synergistically with the proteasome inhibitor bortezomib (B1684674) to enhance cell death, suggesting a potential for combination strategies that target this pathway.
Biological Sensing and Imaging Probes Derived from Gallium Maltolate
The unique properties of gallium have been leveraged for biological imaging, which in turn has informed its therapeutic development.
The initial discovery that spurred the investigation of gallium as an antineoplastic agent was the observation that radioactive gallium-67 (B84094) (⁶⁷Ga) citrate (B86180) accumulates in high concentrations within tumors. This led to the development of the ⁶⁷Ga scan as a method for detecting certain cancers and lymphomas. This principle is still relevant, as a gallium-67 scan can help identify tumors with high iron uptake that are more likely to respond to GaM therapy. chemicalbook.com
In preclinical research, advanced imaging techniques are crucial for evaluating the efficacy of GaM. High-field magnetic resonance imaging (MRI) has been used to non-invasively track tumor volume and perfusion in live rat models of glioblastoma, providing clear evidence of GaM's ability to suppress tumor growth and vascularity. minglangchem.com
Impact of Gallium Maltolate on Cellular Processes (in vitro and non-human in vivo studies)
Gallium Maltolate exerts profound effects on cellular processes, particularly in rapidly proliferating cells like those found in tumors.
In Vitro Effects: Studies on various cancer cell lines have consistently demonstrated the potent effects of GaM.
Inhibition of Proliferation: GaM effectively inhibits the growth of glioblastoma, lymphoma, and hepatocellular carcinoma cell lines, often with greater potency than the first-generation compound, gallium nitrate. minglangchem.com Notably, GaM can circumvent resistance in cell lines that are resistant to gallium nitrate.
Induction of Cell Death: The compound induces morphological changes consistent with apoptosis and necrosis in cancer cells.
Mitochondrial Disruption: Beyond inhibiting Complex I, GaM significantly reduces the cellular oxygen consumption rate (OCR) and eliminates the mitochondrial reserve capacity in glioblastoma cells. minglangchem.com
Generation of Reactive Oxygen Species (ROS): Treatment with GaM leads to a marked increase in intracellular ROS, contributing to cellular stress and apoptosis. chemicalbook.com This increase can be neutralized by mitochondria-targeted antioxidants.
Gene and Protein Expression: GaM treatment induces an upregulation of transferrin receptor 1 (TfR1) on tumor cells, a clear indicator of the cellular iron deprivation it causes. minglangchem.com
In Vivo Effects (Non-Human): Preclinical studies in animal models have confirmed the significant antitumor efficacy of Gallium Maltolate.
Lymphoma Mouse Model: GaM has demonstrated antitumor activity in xenograft models of human T-cell lymphoma in mice.
Table 2: Summary of Gallium Maltolate Effects on Cellular Processes
| Cellular Process | Model System | Key Findings | References |
|---|---|---|---|
| Cell Proliferation | Glioblastoma, Lymphoma, Hepatocellular Carcinoma Cell Lines | Potent growth inhibition; effective in gallium nitrate-resistant cells. | minglangchem.com |
| Cell Viability | Glioblastoma Cell Lines | Induction of apoptosis and morphological changes indicative of cell death. | |
| Mitochondrial Respiration | Glioblastoma Cells | Decreased oxygen consumption rate and abrogation of reserve capacity. | minglangchem.com |
| Oxidative Stress | Lymphoma & Glioblastoma Cells | Increased production of intracellular Reactive Oxygen Species (ROS). | |
| Tumor Growth (in vivo) | Rat Glioblastoma Xenograft | Significant suppression of tumor growth rate and extended survival. | minglangchem.com |
| Cell Proliferation (in vivo) | Rat Glioblastoma Xenograft | Significant reduction in MIB-1% and mitotic index. | minglangchem.com |
Table 3: List of Compounds Mentioned
| Compound Name | |
|---|---|
| Angiopoietin-2 | |
| BAX | |
| Bortezomib | |
| Caspase-3 | |
| Cytochrome c | |
| Gallium Maltolate (GaM) | |
| Gallium Nitrate | |
| Gallium-67 Citrate | |
| Maltol | |
| Transferrin | |
| Vascular Endothelial Growth Factor (VEGF) |
Environmental Dynamics and Remediation Studies of Einecs 282 254 4
Environmental Fate and Transport Mechanisms of EINECS 282-254-4
Bronopol, a white crystalline solid, exhibits specific physicochemical properties that dictate its movement and persistence in the environment. google.es It is highly soluble in water and is not considered volatile. researchgate.net
Once released into the environment, Bronopol is expected to partition primarily to the aquatic compartment. industrialchemicals.gov.au Its high water solubility and low octanol-water partition coefficient indicate a low tendency to adsorb to soil and a low potential for bioaccumulation in aquatic organisms. industrialchemicals.gov.au Experimentally determined soil adsorption coefficients suggest that Bronopol has very high mobility in soil. industrialchemicals.gov.au
In the atmosphere, Bronopol is subject to slow degradation through reactions with photochemically-produced hydroxyl radicals, with an estimated half-life of about 11 days. industrialchemicals.gov.auregulations.gov In aquatic environments, its degradation is more complex and is influenced by factors such as pH, temperature, and the presence of light and metal ions. industrialchemicals.gov.au While stable under acidic conditions, its hydrolysis rate increases with higher pH and temperature. industrialchemicals.gov.au For instance, at 20°C, the hydrolysis half-life of Bronopol is over 5 years at pH 4, 1.5 years at pH 6, and 2 months at pH 8. industrialchemicals.gov.au However, in natural waters, degradation can be much more rapid, facilitated by the presence of cupric and ferric ions. industrialchemicals.gov.au Photolysis also plays a significant role in its aquatic degradation, with a reported half-life of 24 hours in water, which can extend to two days under natural sunlight. industrialchemicals.gov.au
Given its properties, the primary concern for environmental exposure is through its release into water systems from various industrial and consumer uses. industrialchemicals.gov.au While its environmental persistence is considered to be short-lived, reducing the potential for groundwater contamination, its high mobility in soil and solubility in water necessitate a thorough understanding of its environmental dynamics. epa.govepa.gov
Table 1: Physicochemical Properties of Bronopol
| Property | Value |
|---|---|
| Physical Form | White crystalline powder |
| Melting Point | 130-133 °C |
| Water Solubility | 25 g/100 mL (22 °C) |
| log KOW (Octanol-Water Partition Coefficient) | -0.6 |
| Vapor Pressure | 1.26 x 10-5 mm Hg at 20 °C |
The data in this table was sourced from multiple references. google.esmdpi.com
Biogeochemical Cycling of this compound in Aquatic and Terrestrial Environments
The introduction of Bronopol into aquatic and terrestrial ecosystems can influence biogeochemical cycles, primarily due to its biocidal nature. As a substance designed to inhibit microbial growth, it can impact the microbial communities responsible for key nutrient transformations. bohrium.com
In soil, bacteria are crucial drivers of carbon (C) and nitrogen (N) cycling. epa.gov Studies have shown that the application of bactericides like Bronopol can alter these cycles. While some studies indicate that Bronopol can have mixed effects on soil respiration and nitrogen transformation processes, others have shown it can suppress bacterial growth, which may, in turn, affect processes like nitrification and ammonification. bohrium.comepa.gov For example, the use of Bronopol in soil studies has been employed to selectively inhibit bacteria to understand the relative contributions of fungi and bacteria to nitrogen cycling. vaibhavfinechem.com
In aquatic systems, the impact of Bronopol on microbial communities is also a key consideration. Its use in cooling water systems and other industrial applications is intended to control microbial fouling. researchgate.netnih.gov The breakdown of organic matter and nutrient cycling performed by aquatic microorganisms can be disrupted by the presence of biocides. The degradation of Bronopol itself contributes to the chemical composition of the aquatic environment, releasing bromide and nitrite (B80452) ions, as well as organic byproducts. regulations.gov The influence of these degradation products on the natural microbial consortia and the broader biogeochemical processes is an area of ongoing research.
Biodegradation and Biotransformation Pathways of this compound
The degradation of Bronopol in the environment proceeds through both abiotic and biotic pathways. While it is not readily biodegradable under standard test conditions, primarily due to its toxicity to the test microorganisms at high concentrations, biodegradation does occur in the environment. industrialchemicals.gov.au
The primary degradation pathway for Bronopol in aqueous solutions involves a retroaldol reaction, leading to the liberation of formaldehyde (B43269) and the formation of 2-bromo-2-nitroethanol (B1208275) (BNE). industrialchemicals.gov.auregulations.gov BNE is not stable and can further decompose to formaldehyde and bromonitromethane (B42901) (BNM). regulations.govnih.gov An alternative breakdown pathway for BNE can lead to the release of a nitrite ion and the formation of 2-bromoethanol. regulations.gov Other identified degradation byproducts include tris(hydroxymethyl)nitromethane, bromo-nitroethane, and formic acid. researchgate.net
It is important to note that some of these transformation products, such as BNE and BNM, have been found to be more persistent and, in some cases, more toxic than the parent Bronopol compound. nih.gov The formation of these byproducts is a critical aspect of the environmental risk assessment for Bronopol.
In soil, biodegradation is considered an important mechanism for the removal of organic compounds. researchgate.net The degradation of Bronopol in soil is expected to follow similar pathways to those in aquatic systems, influenced by the soil's microbial community and physicochemical properties.
Table 2: Major Degradation Products of Bronopol
| Degradation Product | Chemical Name |
|---|---|
| BNE | 2-bromo-2-nitroethanol |
| BNM | Bromonitromethane |
| Formaldehyde | Methanal |
| Tris(hydroxymethyl)nitromethane | 2-hydroxymethyl-2-nitropropane-1,3-diol |
This table lists the primary degradation products identified in multiple research studies. regulations.govnih.govresearchgate.net
Advanced Remediation Technologies for this compound Contamination
The removal of Bronopol from contaminated water and soil is an area of active research, with a focus on advanced technologies that can effectively degrade the parent compound and its more persistent byproducts.
For water treatment, several advanced oxidation processes (AOPs) have been investigated. Electrocoagulation (EC) has been shown to be an effective transformation technology for Bronopol, capable of completely removing the parent molecule and yielding several breakdown products. acs.orgub.edu In one study, using iron electrodes, complete disappearance of Bronopol was achieved within 20 minutes. acs.org The primary transformation mechanism is believed to be mediated oxidation by active chlorine and hydroxyl radicals. acs.org To achieve a higher degree of mineralization (i.e., complete conversion to inorganic compounds), a sequential treatment combining EC with electro-Fenton (EF) has been proposed. acs.org The EF process, particularly with a boron-doped diamond (BDD) anode, can effectively remove the total organic carbon (TOC) by the action of powerful hydroxyl radicals. acs.org
Bioremediation also presents a promising approach. The use of immobilized biomass reactors has been studied for the treatment of industrial effluent containing Bronopol. researchgate.net In these systems, microbial communities, often protected within biofilms and extracellular polymeric substances (EPS), can biodegrade Bronopol. researchgate.net The biodegradation can be monitored by observing the formation of intermediates like formaldehyde. researchgate.net
Adsorption is another technique explored for the removal of organic pollutants from water. semanticscholar.org While specific studies on the adsorption of Bronopol are limited in the provided search results, the adsorption of its degradation products and other similar organic compounds onto activated carbon and other low-cost adsorbents has been investigated. semanticscholar.org
For soil remediation, technologies are generally categorized as in-situ or ex-situ. frontiersin.orgnih.gov While specific studies on advanced remediation for Bronopol-contaminated soil were not prominent in the search results, general techniques for organic contaminants could be applicable. These include bioremediation, which utilizes microorganisms to break down contaminants, and soil washing, which uses a liquid to flush contaminants from the soil. frontiersin.orgnih.gov Given Bronopol's high mobility in soil, technologies that can contain and treat contaminated groundwater in-situ, such as permeable reactive barriers, could also be relevant.
Future Research Trajectories and Interdisciplinary Outlook for Einecs 282 254 4
Emerging Research Frontiers in EINECS 282-254-4 Chemistry and Applications
Recent research has primarily focused on leveraging the unique structural features of 1-Bis(4-fluorophenyl)methyl piperazine (B1678402) as a versatile intermediate in the synthesis of novel bioactive molecules. The presence of multiple functional groups and fluorine atoms makes it a valuable scaffold in medicinal chemistry and drug discovery. ossila.com
Emerging frontiers for this compound include:
Anticancer Drug Development : The compound is a key intermediate in the synthesis of piperazinylacetamides, which have shown potential as anticancer agents. ossila.com
Neuroprotective Agents : Researchers are exploring its use in creating novel cinnamide derivatives. Some of these new compounds have demonstrated significant neuroprotective activity, showing promise in models of acute cerebral ischaemia. ajol.info
GPCR Ligand Design : The arylpiperazine scaffold is widely investigated for its ability to interact with G-protein coupled receptors (GPCRs), such as serotonin, dopamine, and histamine (B1213489) receptors. researchgate.net Modifications of the 1-Bis(4-fluorophenyl)methyl piperazine structure are being explored to develop selective ligands for these targets, which are implicated in various central nervous system disorders. researchgate.netnih.gov
Antimycobacterial Agents : The molecule is used as a fragment in the synthesis of hybrid compounds tested against various Mycobacterium strains. mdpi.com For instance, a conjugate incorporating this piperazine moiety showed notable activity against Mycobacterium tuberculosis H37Ra. mdpi.com
Methodological Innovations Driving this compound Research
Advancements in synthetic and analytical methodologies are crucial for exploring the full potential of 1-Bis(4-fluorophenyl)methyl piperazine. Innovations in these areas facilitate more efficient production and detailed characterization of its derivatives.
Synthesis: The primary synthesis of derivatives involves a one-step nucleophilic substitution reaction between 1-Bis(4-fluorophenyl)methyl piperazine and various halogenated compounds. ossila.com Methodological innovations focus on optimizing reaction conditions to improve yield and purity. For example, the synthesis of novel cinnamide derivatives involves reacting the compound with cinnamic acid chloride in the presence of triethylamine (B128534) in dichloromethane (B109758) at room temperature. ajol.info Another approach involves the ring-opening of an (oxiran-2-yl)methyl ring by nucleophilic addition with the piperazine moiety to create more complex structures. mdpi.com
Analytical and Computational Techniques: Modern analytical methods are indispensable for characterizing the complex molecules derived from this compound.
Crystallography : X-ray crystallography has been used to determine the precise three-dimensional structure of derivative compounds, providing critical insights into their conformation and intermolecular interactions. ajol.info
Spectroscopy : Techniques like FT-IR, FT-Raman, and NMR are routinely used to confirm the structure and purity of synthesized molecules. ajol.inforesearchgate.net
Computational Modeling : Molecular docking and pharmacophore modeling are increasingly used to predict how these molecules will interact with biological targets like GPCRs or enzymes. researchgate.netnih.gov This allows for a more rational design of new derivatives with desired biological activities.
Synergistic Research Opportunities Involving this compound with Other Scientific Disciplines
The versatility of the 1-Bis(4-fluorophenyl)methyl piperazine scaffold creates numerous opportunities for interdisciplinary collaboration.
Medicinal Chemistry and Pharmacology : This is the most prominent area of synergy. The compound serves as a building block for medicinal chemists to synthesize new drug candidates, which are then evaluated by pharmacologists for their activity against diseases like cancer, neurodegenerative disorders, and microbial infections. ossila.comajol.infoevitachem.com
Materials Science : The fluorinated nature of the compound could be of interest in materials science. Fluorine substitution can alter properties like lipophilicity, metabolic stability, and binding affinity, which are relevant not only for drugs but potentially for the development of novel polymers or functional materials.
Computational Biology and Cheminformatics : The development of new derivatives of this compound is increasingly reliant on computational tools. Collaboration with computational biologists allows for the screening of virtual libraries of compounds against biological targets, prioritizing the most promising candidates for synthesis and saving significant time and resources. humanjournals.com
Biochemistry : Investigating the mechanism of action of bioactive derivatives requires biochemical studies. For instance, understanding how a new molecule inhibits a specific enzyme or modulates a receptor pathway is crucial for its development as a therapeutic agent. ossila.comnih.gov
Grand Challenges and Prospective Impact of this compound Research
While promising, research involving 1-Bis(4-fluorophenyl)methyl piperazine faces several challenges that, if overcome, could lead to significant scientific and therapeutic impacts.
Grand Challenges:
Achieving Target Selectivity : A major challenge in drug design based on the arylpiperazine scaffold is achieving high selectivity for a specific biological target (e.g., a single receptor subtype) to minimize off-target effects. researchgate.netnih.gov
Overcoming Biological Barriers : For derivatives targeting the central nervous system, ensuring they can efficiently cross the blood-brain barrier remains a significant hurdle.
Scalable and Sustainable Synthesis : Developing cost-effective and environmentally friendly synthesis routes for the compound and its derivatives is essential for potential commercialization. google.com
Predicting Clinical Efficacy : Translating promising results from in vitro and animal studies into effective human therapies is a universal challenge in drug discovery.
Prospective Impact: The prospective impact of continued research is substantial. Successful development of derivatives could lead to:
New Therapeutics : The creation of new drugs for major health challenges, including multi-drug resistant cancers, Alzheimer's disease, depression, and infectious diseases. ossila.commdpi.comevitachem.com
Advanced Research Tools : The development of highly selective ligands for receptors like the 5-HT7 receptor can serve as invaluable chemical probes for researchers to better understand the biological roles of these targets. researchgate.net
Economic and Industrial Growth : The manufacturing and sale of new, effective pharmaceuticals derived from this compound would contribute to economic growth within the chemical and pharmaceutical industries. europa.eu
Table of Mentioned Compounds
| Common Name/Identifier | IUPAC Name/Description |
| This compound | 1-Bis(4-fluorophenyl)methyl piperazine |
| Cinnamic acid chloride | (E)-3-Phenylprop-2-enoyl chloride |
| Triethylamine | N,N-Diethylethanamine |
| Dichloromethane | Dichloromethane |
| (oxiran-2-yl)methanol | (Oxiran-2-yl)methanol |
| 5-HT7 receptor | 5-hydroxytryptamine receptor 7 |
Q & A
Q. What are the key physicochemical properties of Einecs 282-254-4, and how are they experimentally determined?
To characterize this compound, researchers should systematically measure properties like melting point, solubility, and stability under varying conditions (e.g., pH, temperature). Techniques such as differential scanning calorimetry (DSC) for thermal analysis and UV-Vis spectroscopy for solubility profiling are recommended. Ensure reproducibility by adhering to standardized protocols (e.g., IUPAC guidelines) and reporting measurement uncertainties .
Q. How can researchers verify the structural identity of this compound using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) are critical for structural elucidation. Compare spectral data with published reference spectra or computational predictions. For novel derivatives, supplement with X-ray crystallography to confirm stereochemistry. Document all spectral parameters (e.g., solvent, instrument resolution) to enable replication .
Q. What are the recommended protocols for synthesizing this compound in laboratory settings?
Follow peer-reviewed synthetic routes, detailing catalysts, reaction times, and purification steps (e.g., column chromatography, recrystallization). Optimize yields using Design of Experiments (DoE) to assess variables like temperature and stoichiometry. Include purity assessments (e.g., HPLC ≥95%) and characterization data in supplementary materials .
Q. How should researchers design toxicity assays for this compound in biological studies?
Use established models (e.g., in vitro cell lines, in vivo rodent studies) with appropriate controls. Define dose-response relationships and endpoints (e.g., IC₅₀, LD₅₀). Adhere to ethical guidelines for animal studies and validate results through triplicate trials. Cross-reference toxicity databases (e.g., ECOTOX) to contextualize findings .
Q. What statistical methods are essential for analyzing experimental data on this compound?
Apply descriptive statistics (mean ± SD) for baseline data and inferential tests (t-tests, ANOVA) for group comparisons. Use software like R or Python for regression modeling or principal component analysis (PCA). Report p-values, confidence intervals, and effect sizes to enhance reproducibility .
Advanced Research Questions
Q. How can conflicting data on this compound’s reactivity be resolved through meta-analysis?
Conduct a systematic review of literature, categorizing studies by methodology (e.g., kinetic vs. thermodynamic assays). Use meta-regression to identify confounding variables (e.g., solvent polarity, catalyst type). Address publication bias via funnel plots and sensitivity analyses. Propose standardized testing conditions to minimize discrepancies .
Q. What advanced computational models predict this compound’s behavior in novel environments?
Employ density functional theory (DFT) for electronic structure analysis or molecular dynamics (MD) simulations for solvation studies. Validate models against experimental data and calibrate parameters (e.g., force fields). Publish code and input files in open repositories (e.g., GitHub) to facilitate peer validation .
Q. How do researchers optimize catalytic systems for this compound’s large-scale synthesis without industrial bias?
Utilize response surface methodology (RSM) to balance reaction efficiency and cost. Compare heterogeneous vs. homogeneous catalysts using turnover number (TON) and frequency (TOF). Avoid commercial catalyst endorsements; instead, focus on mechanistic insights (e.g., active site characterization via TEM/XPS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
